molecular formula C22H22BrN5O B11333802 4-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

4-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

Cat. No.: B11333802
M. Wt: 452.3 g/mol
InChI Key: AWMSGJTVOWIUOV-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound that features a bromine atom, a pyrrolidine ring, and a pyrimidine ring

Preparation Methods

The synthesis of 4-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Chemical Reactions Analysis

4-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture

Properties

Molecular Formula

C22H22BrN5O

Molecular Weight

452.3 g/mol

IUPAC Name

4-bromo-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H22BrN5O/c1-15-24-20(14-21(25-15)28-12-2-3-13-28)26-18-8-10-19(11-9-18)27-22(29)16-4-6-17(23)7-5-16/h4-11,14H,2-3,12-13H2,1H3,(H,27,29)(H,24,25,26)

InChI Key

AWMSGJTVOWIUOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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